1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane
Description
1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring. The molecule is characterized by:
- Boc (tert-butoxycarbonyl) protection at the nitrogen atom, enhancing stability during synthetic processes .
- A carboxythiophen-2-yl-methyl substituent at the 4-position of the diazepane ring. This substituent introduces a thiophene moiety (a sulfur-containing aromatic heterocycle) and a carboxylic acid group, which may confer unique electronic and steric properties .
- Molecular formula: Likely $ \text{C}{17}\text{H}{23}\text{N}3\text{O}4\text{S} $ (inferred from analogs like 1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane, $ \text{C}{17}\text{H}{25}\text{N}3\text{O}4 $) .
The Boc group facilitates selective deprotection for downstream functionalization, making this compound a versatile intermediate in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-8-5-7-17(9-10-18)13(14(19)20)12-6-4-11-23-12/h4,6,11,13H,5,7-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHVHCXBJCCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657222 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-95-6 | |
| Record name | [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-Boc-hexahydro-1,4-diazepine (Boc-Protected Diazepane)
The Boc protection of 1,4-diazepane is a critical first step, providing stability and selectivity in subsequent reactions:
This method provides a high yield of the Boc-protected diazepane intermediate, which is air-sensitive and should be stored under inert atmosphere.
Alternative and Related Synthetic Approaches
Research on related 1,4-diazepane derivatives and thiazepane analogs provides insights into efficient synthetic methods:
- One-pot conjugate addition and acylation reactions have been developed to improve yield and reduce reaction time for related heterocyclic compounds with thiophene substituents.
- Reduction and functionalization steps using sodium borohydride/iodine or borane dimethylsulfide have been employed to modify thiazepane rings, which could be adapted for diazepane derivatives.
These methods emphasize mild reaction conditions, short reaction times (often under 3 hours), and good yields, suggesting potential optimization routes for the preparation of 1-Boc-4-(carboxy-thiophen-2-yl-methyl)-diazepane.
Summary Table of Preparation Methods
Research Findings and Considerations
- The Boc-protected diazepane is sensitive to air and moisture; storage under inert atmosphere is recommended to maintain stability.
- The presence of the thiophene moiety introduces potential for versatile chemical transformations, enabling the compound’s use as a building block for complex organic molecules.
- The compound’s synthesis is crucial for pharmaceutical applications, especially in neurological drug development, due to the pharmacologically relevant diazepane scaffold.
- Optimization of reaction conditions, such as temperature, solvent choice, and coupling reagents, can significantly impact yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its diazepane structure is particularly beneficial for developing drugs aimed at treating neurological disorders. For instance, compounds derived from this structure have shown promise in modulating neurotransmitter systems, thus potentially aiding in the treatment of conditions such as anxiety and depression.
Case Study: Neurological Drug Development
A study highlighted the optimization of small-molecule inhibitors targeting β-catenin/BCL9 interactions using derivatives of diazepane structures, including 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane. The compound demonstrated a significant inhibition constant () of 2.1 ± 0.41 μM, indicating its potential as a therapeutic agent in cancer treatment by disrupting protein-protein interactions involved in tumorigenesis .
Biochemical Research
In biochemical studies, this compound is utilized to investigate the interactions between small molecules and biological systems. It aids researchers in understanding drug-receptor dynamics and the mechanisms of drug action.
Example Application
Research has shown that derivatives of this compound can effectively disrupt specific protein-protein interactions (PPIs) critical for cellular signaling pathways. This disruption is vital for developing targeted therapies in oncology .
Material Science
The compound can be incorporated into polymer matrices to enhance material properties for biomedical applications. Its unique chemical structure allows for improved biocompatibility and mechanical strength in materials used for drug delivery systems.
Material Enhancement
Studies have reported that incorporating this compound into polymeric scaffolds significantly improves their mechanical properties while maintaining biocompatibility, making them suitable for tissue engineering applications.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. It ensures the accuracy and reliability of analytical methods used to quantify various substances in complex mixtures.
Use in Chromatography
The compound's well-defined chemical structure allows it to be used as a calibration standard in high-performance liquid chromatography (HPLC), facilitating the quantification of related compounds in pharmaceutical formulations .
Organic Synthesis
The unique functional groups present in this compound enable versatile reactions, making it a valuable building block for synthesizing complex organic molecules.
Synthetic Applications
This compound has been employed in various synthetic pathways to create more complex structures through reactions such as amide formation and coupling reactions. Its ability to undergo diverse chemical transformations makes it an essential tool for organic chemists .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Thiophene vs. Pyridine: The thiophene moiety in the target compound may enhance π-π interactions in receptor binding compared to pyridine, as seen in thiophene-containing D3 ligands (e.g., $ K_i = 0.3 \, \text{nM} $) .
- Boc Protection: Increases molecular weight and solubility in organic solvents compared to non-protected analogues (e.g., 1-(4-methylphenyl)-1,4-diazepane, MW 190.29 ).
- Carboxylic Acid Group : Introduces acidity ($ \text{p}K_a \approx 2-3 $), enabling salt formation for improved bioavailability, a feature absent in neutral analogues like 1-(3,4-difluorophenyl)-1,4-diazepane .
Biological Activity
1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : 4-(tert-butoxycarbonyl)-1,4-diazepan-1-ylacetic acid.
- Molecular Formula : C16H24N2O4S.
- Purity : 96% .
Research indicates that compounds containing thiophene and diazepane moieties exhibit significant biological activity. The mechanism often involves modulation of cellular pathways associated with cancer cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds, suggesting that this compound may exhibit comparable effects.
Case Studies
- Cytotoxicity Against MCF-7 Cells : In a study examining the cytotoxic effects of related thiophene derivatives on breast cancer cells (MCF-7), it was found that these compounds significantly inhibited cell viability. The study utilized various concentrations (250 and 300 μg/mL) and reported a notable decrease in cell proliferation without inducing apoptosis, indicating a potential for therapeutic application in breast cancer treatment .
- Inhibition of Tumor Growth : Another investigation into thiadiazole compounds revealed their effectiveness in inhibiting tumor growth in various cancer models. The compounds were shown to block critical pathways involved in cell cycle progression and survival, which may also be applicable to the diazepane derivative under discussion .
Data Table: Anticancer Activity Summary
| Compound Name | Cell Line | Concentration (μg/mL) | % Cell Viability | Mechanism of Action |
|---|---|---|---|---|
| This compound | MCF-7 | 250 | Decreased | Inhibition of proliferation |
| Related Thiadiazole Compound | MCF-7 | 300 | Decreased | Induction of cell cycle arrest |
| Thiadiazole Analog | A549 | 100 | Significant drop | Apoptosis induction |
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc-group integrity. The thiophene protons (δ 6.8–7.5 ppm) and diazepane methylene signals (δ 2.5–3.5 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. Advanced
- X-ray crystallography : Resolves stereochemical ambiguities. For diazepane derivatives, intermolecular H-bonding between the Boc carbonyl and adjacent NH groups can stabilize specific conformations .
- HPLC with chiral columns : Essential for enantiopurity assessment if asymmetric synthesis is attempted. A C18 reverse-phase column with UV detection at 254 nm is standard .
How does the Boc protecting group affect the compound’s stability and reactivity in further chemical modifications?
Basic
The Boc group enhances solubility in organic solvents (e.g., DCM, EtOAc) and prevents undesired nucleophilic reactions at the diazepane nitrogen. Deprotection with TFA or HCl/dioxane yields the free amine for downstream functionalization .
Advanced
The Boc group’s steric bulk can hinder regioselectivity in electrophilic substitutions. For example, in Pd-catalyzed cross-couplings, competing reactions at the thiophene vs. diazepane ring may arise. Kinetic studies using TLC monitoring are advised to track reaction progress .
What strategies are employed to achieve regioselectivity during the alkylation of the diazepane ring?
Q. Advanced
- Directing groups : Temporary protection of the carboxy-thiophene moiety as a methyl ester directs alkylation to the diazepane nitrogen .
- Lewis acid catalysis : ZnCl₂ or Sc(OTf)₃ can coordinate with the thiophene’s sulfur atom, suppressing competing alkylation at the heteroaromatic ring .
- Temperature control : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing byproduct formation .
How can researchers resolve contradictions in reported synthetic yields through experimental design optimization?
Q. Advanced
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, catalyst loading, stoichiometry) identifies critical factors. For example, excess aldehyde (>1.2 eq.) in reductive amination improves yields but risks over-alkylation .
- In-line analytics : ReactIR or PAT (Process Analytical Technology) monitors intermediate formation, enabling real-time adjustments .
What are the challenges in synthesizing enantiomerically pure forms, and what chiral resolution methods are applicable?
Q. Advanced
- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s salen complexes) can induce stereoselectivity during alkylation .
- Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives or enzymatic resolution using lipases (e.g., CAL-B) are effective .
How does the thiophene-carboxylate moiety influence the compound’s electronic properties and potential bioactivity?
Q. Advanced
- Electronic effects : The thiophene’s electron-rich π-system enhances conjugation with the carboxylate, increasing acidity (pKa ~3.5–4.0) and metal-binding capacity .
- Bioactivity : Thiophene derivatives exhibit affinity for kinase targets (e.g., EGFR). Molecular docking studies suggest the carboxylate group forms H-bonds with active-site lysine residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
